Ethyl 2-azaspiro[4.4]nonane-7-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H19NO2 |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
ethyl 2-azaspiro[4.4]nonane-8-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-2-14-10(13)9-3-4-11(7-9)5-6-12-8-11/h9,12H,2-8H2,1H3 |
InChI Key |
LNMXEVYNXVUNGN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC2(C1)CCNC2 |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 2 Azaspiro 4.4 Nonane 7 Carboxylate and Analogous Azaspiro 4.4 Nonane Structures
General Strategies for Azaspiro[4.4]nonane Core Construction
The construction of the azaspiro[4.4]nonane skeleton is a key challenge in the synthesis of a variety of biologically important molecules, including the Cephalotaxus alkaloids known for their antiproliferative properties. nih.gov A number of synthetic strategies have been developed to build these spirocyclic compounds. acs.org
Cyclization Reactions for Spirocyclic Framework Formation
Cyclization reactions are a cornerstone in the synthesis of spirocyclic frameworks, offering a direct route to the desired complex architecture. These reactions can be broadly categorized into several types, each with its own advantages and substrate scope.
A notable strategy for forming the azaspiro[4.4]nonane core involves the intramolecular 1,3-dipolar cycloaddition of nitrones with alkenes. nih.govresearchgate.net This method has been successfully employed in the synthesis of sterically hindered spirocyclic nitroxides. nih.gov The process typically begins with the introduction of a pent-4-enyl group to a 5,5-dialkyl-1-pyrroline N-oxide, which then undergoes an intramolecular cycloaddition to form an isoxazolidine (B1194047) ring. nih.govresearchgate.net Subsequent reductive opening of the isoxazolidine ring yields the desired pyrrolidine-based spirocycle. nih.gov This approach has been shown to be a feasible general method for accessing sterically hindered spirocyclic nitroxides. nih.gov The reversibility of the 1,3-dipolar cycloaddition has been noted, particularly with sterically hindered nitrones. nih.gov
A highly enantioselective variation of this reaction, catalyzed by a AgOAc/(S)-DMBiphep complex, has been developed for the synthesis of pyrrolo[3,2-c]quinolines, demonstrating the potential for asymmetric synthesis of complex spirocycles. rsc.org
Oxidative cyclization presents another powerful tool for the construction of spirocyclic systems. For instance, the oxidative rearrangement of spirocyclic cyclobutane (B1203170) N-halo aminals, promoted by N-halosuccinimides, can efficiently produce bicyclic amidines through a ring expansion mechanism. acs.org Hypervalent iodine reagents have also been utilized to mediate tandem oxidative dearomatizing spirocyclization reactions, proving effective for urethanes and thiourethanes. mdpi.com
In the context of oxa-spirocycles, an alternative to iodocyclization is the oxidative intramolecular hydroxycyclization of alkenes. rsc.org Furthermore, a manganese(III)-based oxidative reaction has been used to synthesize 2-oxa-7-azaspiro[4.4]nonane-8,9-diones from 1,1-diarylethenes and 4-acylpyrrolidine-2,3-diones. researchgate.net Another approach involves the oxidative cyclization of enehydroxylamines using silver compounds to generate spiro-nitroxides. mdpi.com
Multicomponent Reaction Protocols for Spiro-Fused Systems
Multicomponent reactions (MCRs) offer an efficient pathway to complex molecular architectures by combining three or more starting materials in a single synthetic operation. A visible-light-driven photocatalytic method has been developed for the direct assembly of N-heterospirocycles. acs.org This process facilitates the construction of the spirocyclic framework in a convergent manner.
Another notable example is the domino radical bicyclization for the synthesis of 1-azaspiro[4.4]nonane derivatives. nih.govacs.org This tandem process involves the formation and subsequent capture of alkoxyaminyl radicals, leading to the spirocyclic skeleton in a single step. nih.govacs.org The reaction can be initiated by AIBN or triethylborane (B153662) and is promoted by tributyltin hydride. nih.gov This methodology has been shown to be the second documented approach for constructing these target compounds via a tandem radical bicyclization with improved yields over previous methods. nih.gov
Functional Group Interconversions in Azaspiro[4.4]nonane Synthesis
For example, the reduction of a nitro group to an amine is a common FGI used to install a nitrogen atom in the target molecule. youtube.com Alcohols can be converted to alkyl halides, which are then used in subsequent C-C bond-forming reactions. youtube.com The Curtius rearrangement represents a key FGI for installing a nitrogen substituent at a quaternary carbon center with high stereochemical fidelity, a critical step in the enantioselective synthesis of (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene (B1197577) ketal. clockss.org This transformation proceeds through an acyl azide (B81097) intermediate which then rearranges to an isocyanate that can be trapped with an alcohol to form a carbamate. clockss.org
Targeted Synthesis of Ethyl 2-azaspiro[4.4]nonane-7-carboxylate
While specific literature detailing the direct synthesis of "this compound" is not prevalent in the searched results, the synthesis of closely related analogs provides a clear blueprint for its potential construction. For instance, the synthesis of tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate is documented, which features the core 2-azaspiro[4.4]nonane skeleton. uni.lu
A plausible synthetic route to this compound would likely involve the construction of a suitable precursor containing the spirocyclic core, followed by the introduction or modification of the carboxylate functionality.
One potential strategy could adapt the enantioselective synthesis of (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene ketal. clockss.orgresearchgate.net This synthesis starts from (R)-1-(2-methoxycarbonylethyl)-2-oxo-cyclopentanecarboxylic acid methyl ester and utilizes a Curtius rearrangement as a key step to introduce the nitrogen atom at the spiro-center. clockss.org A similar strategy could be envisioned where the starting materials are modified to ultimately yield the desired ethyl ester at the 7-position of the 2-azaspiro[4.4]nonane ring system.
Alternatively, a domino radical bicyclization approach, which has been successfully used to create 1-azaspiro[4.4]nonane derivatives, could be adapted. nih.govacs.org By carefully choosing the starting O-benzyl oxime ether with appropriate functional groups, it might be possible to construct a precursor that can be converted to this compound through subsequent functional group interconversions.
A tandem intramolecular Prins cyclization/Schmidt reaction has also been developed for the construction of the azaspiro[4.4]nonane framework, which could be another viable synthetic route. sigmaaldrich.com
The following table summarizes key synthetic strategies that could be adapted for the synthesis of the target compound:
| Strategy | Key Reactions | Starting Material Class | Reference |
| Intramolecular 1,3-Dipolar Cycloaddition | 1,3-Dipolar cycloaddition, Isoxazolidine ring opening | 5,5-dialkyl-1-pyrroline N-oxides, Alkenylnitrones | nih.gov |
| Oxidative Cyclization | Oxidative rearrangement, Dearomatizing spirocyclization | Spirocyclic cyclobutane N-halo aminals, Urethanes | acs.orgmdpi.com |
| Multicomponent/Domino Reactions | Domino radical bicyclization, Prins cyclization/Schmidt reaction | O-benzyl oxime ethers, Unsaturated aldehydes/ketones | nih.govsigmaaldrich.com |
| Functional Group Interconversion | Curtius rearrangement, Reduction of nitro groups | Carboxylic acids, Nitro-substituted precursors | youtube.comclockss.org |
Established Synthetic Routes and Procedures
Detailed synthetic procedures for this compound are not extensively documented in widely available scientific literature. However, established routes for closely related analogous structures, such as 2-azaspiro[4.4]nonan-1-ones, provide insight into the construction of this bicyclic system. One such method involves a phosphine-catalyzed [3+2]-cycloaddition. In this approach, 2-methylene γ-lactams react with ylides derived from the ethyl ester of 2-butynoic acid to form the spiro-heterocyclic products. uwa.edu.au This methodology provides a direct pathway to the 2-azaspiro[4.4]nonan-1-one core, which could potentially be adapted for the synthesis of the title compound.
Another relevant established procedure is the synthesis of 1-azaspiro[4.4]nonane derivatives through a domino radical bicyclization process. acs.orgnih.gov This method utilizes functionalized O-benzyl oxime ethers as starting materials, which undergo cyclization to form the spiro[indene-1,2′-pyrrolidine] system, a variant of the 1-azaspiro[4.4]nonane nucleus, in a single step. acs.org
Optimization of Reaction Conditions for Yield and Efficiency
The optimization of reaction conditions is critical for maximizing the yield and efficiency of spirocycle synthesis. In the context of the domino radical bicyclization for 1-azaspiro[4.4]nonane derivatives, key parameters have been investigated. acs.orgnih.gov The choice of radical initiator and reaction temperature has a notable impact on the outcome. For instance, the bicyclization can be initiated by either 2,2′-azobisisobutyronitrile (AIBN) at reflux temperatures or by triethylborane (Et₃B) at room temperature. acs.orgnih.gov
Research has shown that using triethylborane as the initiator can lead to increased diastereoselectivity in certain cases. acs.org Furthermore, the nature of the substituents on the starting materials plays a crucial role. The best results for this radical cyclization were achieved when the O-benzyl oxime ethers contained an alkenyl moiety connected to electron-withdrawing groups. nih.gov These findings highlight that careful selection of initiators, temperature, and substrate electronic properties are key levers for optimizing the synthesis of the azaspiro[4.4]nonane scaffold.
Advanced Synthetic Approaches for Azaspiro[4.4]nonane Derivatives
Modern synthetic chemistry offers several advanced strategies for the construction of complex molecular architectures like the azaspiro[4.4]nonane framework. These include radical-mediated cyclizations and metal-catalyzed reactions, which provide powerful tools for efficient ring formation.
Radical-Mediated Cyclization Strategies
A successful and advanced methodology for obtaining 1-azaspiro[4.4]nonane derivatives is through a domino radical bicyclization that involves the formation and subsequent capture of alkoxyaminyl radicals. acs.orgnih.gov This process constructs the spirocyclic system in a single synthetic step from O-benzyl oxime ethers that have a brominated aromatic ring and an alkenyl group. acs.org The reaction is typically promoted by tributyltin hydride (Bu₃SnH) and initiated by AIBN or triethylborane. acs.orgnih.gov The process affords the 1-azaspiro[4.4]nonane skeleton in yields ranging from 11–67% as a mixture of diastereomers, often with a preference for the trans configuration. acs.orgnih.gov
Table 1: Research Findings on Domino Radical Bicyclization for 1-Azaspiro[4.4]nonane Synthesis
| Starting Material Type | Radical Initiator | Key Findings | Reported Yields | Reference |
| O-benzyl oxime ethers with brominated aromatic ring and alkenyl moiety | AIBN or Et₃B | Forms 1-azaspiro[4.4]nonane skeleton in a single stage. | 11-67% | acs.orgnih.gov |
| O-benzyl oxime ethers with terminal alkynyl group and alkenyl moiety | AIBN or Et₃B | Predominance of trans configuration in the diastereomeric mixture. | Moderate | acs.orgnih.gov |
| Oxime radical precursor with methyl-substituted olefin | AIBN | Mainly resulted in monocyclized product, precluding the desired bicyclization. | N/A | nih.gov |
The intramolecular nitroso-ene reaction is a known method for forming N-heterocycles through C-N bond formation. nih.govucl.ac.uk This reaction has been developed using earth-abundant iron catalysts to create various fused heterocyclic systems like benzoxazines and tetrahydroquinolines from nitroarenes. nih.gov However, the specific application of a nitroso-ene cyclization strategy for the direct and rapid construction of the 2-azaspiro[4.4]nonane core is not a well-documented approach in the reviewed scientific literature.
Metal-Catalyzed Annulation Reactions
Metal catalysis provides a versatile platform for annulation reactions to build spirocyclic systems. For the synthesis of azaspiro[4.4]nonane analogs, several metal-based methods have been reported.
One notable example is the phosphine-catalyzed [3+2]-cycloaddition for the synthesis of 2-azaspiro[4.4]nonan-1-ones. uwa.edu.au This reaction, while catalyzed by an organocatalyst, represents a valuable cycloaddition strategy.
In reactions involving transition metals, manganese(III) acetate (B1210297) has been used to mediate the oxidative cyclization of 1,1-diarylethenes and 4-acylpyrrolidine-2,3-diones. researchgate.net This one-pot process yields 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, where the pyrrolidinedione ring remains intact and becomes part of the final spiro scaffold. researchgate.net This demonstrates a metal-based approach to analogous oxa-azaspiro systems.
Ring-Forming Rearrangement Reactions
Rearrangement reactions provide another powerful avenue for synthesizing spirocyclic frameworks, often by transforming a pre-existing ring system into the desired spiro-architecture with high stereochemical control.
The Curtius rearrangement is a classic and versatile reaction for converting carboxylic acids into primary amines, urethanes, or ureas via an isocyanate intermediate. acs.orgnih.govacs.org The reaction proceeds through an acyl azide, which upon heating, rearranges with loss of nitrogen gas to form the isocyanate. nih.gov A key advantage of this rearrangement is that it occurs with complete retention of the stereochemistry of the migrating group. nih.gov
This reaction has been applied to the synthesis of 2-azaspiro[4.4]nonan-1-ones. In one approach, a carboxylic acid precursor containing the requisite carbon framework undergoes a Curtius rearrangement to install the nitrogen atom, followed by hydrolysis and cyclization to yield the target spirocyclic ketones. organic-chemistry.org This strategy demonstrates the utility of the Curtius rearrangement in installing the nitrogen heteroatom necessary for the azaspirocycle core late in a synthetic sequence. organic-chemistry.org
Semipinacol rearrangements are instrumental in forming azaspirocycles, including the 1-azaspiro[4.4]nonane skeleton. researchgate.net These rearrangements can be initiated through various means, leading to the formation of the spirocyclic core with a high degree of diastereoselectivity. researchgate.net
One pathway involves an acid-mediated semipinacol rearrangement of substrates prepared from N-para-toluenesulfonyl protected lactams, which can form 1-azaspiro[5.4]decanones in high yield. researchgate.net Another effective method is the NBS-promoted semipinacol reaction, which has been used to construct the 6-azaspiro[4.5]decane fragment found in the alkaloid halichlorine. This specific transformation was highly diastereoselective, establishing four stereogenic centers in a single step. The power of the semipinacol process lies in its ability to generate complex and highly functionalized azaspirocyclic structures in a predictable manner, making it a valuable tool in alkaloid synthesis. A stereocontrolled semipinacolic rearrangement of an α-hydroxyiminium ion has been used to access the 1-azaspiro[4.4]nonane skeleton in an enantiomerically pure form, which served as a key step in the total synthesis of (–)-cephalotaxine.
Heteroatom-Directed Cyclization Methodologies (e.g., N-Radical Promoted HAT)
Radical cyclizations offer a complementary approach to ionic reactions for ring construction. A domino radical bicyclization has been successfully applied to the synthesis of compounds containing the 1-azaspiro[4.4]nonane skeleton. This process involves the formation and subsequent intramolecular capture of alkoxyaminyl radicals.
The reaction is initiated using radical initiators like 2,2′-azobisisobutyronitrile (AIBN) or triethylborane in the presence of tributyltin hydride (Bu₃SnH). The process starts with the formation of an aryl radical from a halogenated aromatic ring on the substrate. This radical undergoes a 5-exo-trig cyclization onto an imino function to generate an alkoxyaminyl radical. This key intermediate is then captured intramolecularly by a tethered alkenyl group to furnish the azaspiro[4.4]nonane core. The reaction typically produces a mixture of diastereomers, with a preference for the trans configuration.
Table 2: Domino Radical Bicyclization for 1-Azaspiro[4.4]nonane Synthesis
| Substrate | Radical Initiator | Promoter | Yield of Spirocycle | Diastereomeric Ratio (trans:cis) | Ref |
|---|---|---|---|---|---|
| Bromoaryl Oxime Ether | AIBN | Bu₃SnH | 66% | (Not specified) | |
| Iodoaryl Oxime Ether | AIBN | Bu₃SnH | 64% | (Not specified) |
This table summarizes the general findings from the study, showing the versatility of the radical precursors and conditions.
Chemical Reactivity and Derivatization of Ethyl 2 Azaspiro 4.4 Nonane 7 Carboxylate and Its Analogues
Transformations of the Azaspiro[4.4]nonane Core
The reactivity of the 2-azaspiro[4.4]nonane skeleton is characterized by transformations that can alter the ring system itself, including nucleophilic substitutions at the nitrogen atom, as well as oxidative and reductive pathways that modify the carbocyclic or heterocyclic rings.
Nucleophilic Substitution Reactions
The secondary amine within the 2-azaspiro[4.4]nonane ring system is a key site for nucleophilic substitution, most commonly through N-alkylation. This reaction introduces a substituent onto the nitrogen atom, a crucial step in the synthesis of various analogues with potential biological activities. The general scheme for N-alkylation involves the reaction of the parent 2-azaspiro[4.4]nonane with an alkyl halide or a similar electrophilic species.
In a related context, studies on other azaspirocyclic systems have demonstrated that the nitrogen atom can participate in intramolecular nucleophilic substitution. For instance, the reaction of (5R(S),6R(S))-1-X-6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with methanesulfonyl chloride (MsCl) in the presence of a base does not lead to the expected mesylate. Instead, it results in intramolecular cyclization, forming bridged heterocyclic systems. This highlights the influence of neighboring functional groups on the reactivity of the azaspiro[4.4]nonane core.
Oxidative Pathways of Azaspiro[4.4]nonane Systems
The azaspiro[4.4]nonane framework can undergo various oxidative transformations, leading to the formation of new functional groups or altered ring structures. Manganese(III)-based oxidation has been shown to be an effective method for the one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones from 4-acylpyrrolidine-2,3-diones and 1,1-diarylethenes. researchgate.netdntb.gov.ua In these reactions, the pyrrolidinedione ring remains intact and becomes part of the resulting spirocyclic dione (B5365651) scaffold. researchgate.net
Bio-inspired oxidation using quinone catalysts has also been explored for the aerobic dehydrogenation of secondary amines, including nitrogen heterocycles. epa.gov This suggests a potential pathway for the oxidation of the 2-azaspiro[4.4]nonane nitrogen or adjacent carbon atoms, leading to the formation of imines or other oxidized species. Furthermore, the oxidation of spirocyclic hydrocarbons using bioinspired manganese catalysts and hydrogen peroxide has been reported to yield chiral spirocyclic β,β′-diketones, indicating that the carbocyclic portion of the azaspiro[4.4]nonane system could also be susceptible to oxidation.
A summary of representative oxidative reactions on related spirocyclic systems is presented in the table below.
| Starting Material Class | Reagent(s) | Product Type | Reference |
| 4-Acylpyrrolidine-2,3-diones and 1,1-Diarylethenes | Mn(OAc)₃ | 2-Oxa-7-azaspiro[4.4]nonane-8,9-diones | researchgate.netdntb.gov.ua |
| Spirocyclic Hydrocarbons | Bioinspired Mn catalyst, H₂O₂ | Chiral Spirocyclic β,β′-Diketones | |
| Secondary Amines | Quinone catalyst, O₂ | Imines/Dehydrogenated products | epa.gov |
This table presents generalized oxidative pathways for related spirocyclic compounds.
Reductive Transformations of Cyclic Structures
Reductive methods can be employed to modify the 2-azaspiro[4.4]nonane skeleton, typically targeting the saturation of any existing double bonds or the reduction of carbonyl groups in derivatives. Catalytic hydrogenation is a common method for the reduction of C=C double bonds that may be present in the azaspiro[4.4]nonane core or its precursors. youtube.comyoutube.com Catalysts such as palladium on carbon (Pd/C), platinum (Pt), or rhodium (Rh) are often used for this purpose. youtube.comyoutube.comyoutube.com The choice of catalyst can sometimes influence the stereochemical outcome of the reduction.
For derivatives containing lactam functionalities, such as 2-azaspiro[4.4]nonan-1-ones, powerful reducing agents like lithium aluminum hydride (LiAlH₄) can be used to reduce the amide bond to the corresponding amine. This provides a route to fully saturated 2-azaspiro[4.4]nonane systems from their lactam precursors.
The table below summarizes some reductive transformations applicable to azaspiro[4.4]nonane analogues.
| Functional Group | Reagent(s) | Product Functional Group |
| C=C Double Bond | H₂, Pd/C or PtO₂ | C-C Single Bond |
| Lactam (Amide) | LiAlH₄ | Amine |
| Ketone | NaBH₄, LiAlH₄ | Alcohol |
This table outlines general reductive transformations relevant to the azaspiro[4.4]nonane system.
Reactivity at the Ester Functionality (Carboxylate)
The ethyl carboxylate group at the 7-position of the title compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives, including carboxylic acids, amides, and other esters.
Hydrolysis and Transesterification Reactions
The ethyl ester of 2-azaspiro[4.4]nonane-7-carboxylate can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. chemistrysteps.comyoutube.com Acid-catalyzed hydrolysis is an equilibrium process and typically requires an excess of water to drive the reaction to completion. youtube.com Base-catalyzed hydrolysis, also known as saponification, is an irreversible process due to the formation of the carboxylate salt, which is unreactive towards the alcohol leaving group. chemistrysteps.com
Transesterification, the conversion of one ester to another, can also be achieved under both acidic and basic catalysis. wikipedia.orgmasterorganicchemistry.com For example, reacting ethyl 2-azaspiro[4.4]nonane-7-carboxylate with a different alcohol in the presence of an acid or base catalyst will lead to the corresponding new ester. wikipedia.orgmasterorganicchemistry.com The use of a large excess of the new alcohol can drive the equilibrium towards the desired product. wikipedia.org N-heterocyclic carbenes have also been reported as effective catalysts for transesterification reactions of various esters. organic-chemistry.orgnih.gov
Derivatization to Amides, Acids, and Other Carboxyl Derivatives
The carboxylic acid obtained from the hydrolysis of this compound is a key intermediate for further derivatization. It can be readily converted to the corresponding amide by reaction with an amine in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
Alternatively, the ethyl ester can be directly converted to an amide by aminolysis, which involves heating the ester with an amine. This reaction is often slower than the acid-coupling route but can be effective for certain amines.
The carboxylic acid can also serve as a precursor for other transformations. For instance, in a related spirocyclic system, a carboxylic acid derivative was subjected to a Curtius rearrangement, which transforms the carboxylic acid into an amine with the loss of one carbon atom. uwa.edu.auresearchgate.net This demonstrates the potential for more complex transformations starting from the carboxylate functionality.
A summary of the derivatization of the carboxylate functionality is provided in the table below.
| Starting Functional Group | Reagent(s) | Product Functional Group |
| Ethyl Ester | H₃O⁺ or OH⁻, then H₃O⁺ | Carboxylic Acid |
| Ethyl Ester | R'OH, H⁺ or base | New Ester |
| Ethyl Ester | R'R''NH | Amide |
| Carboxylic Acid | SOCl₂ or (COCl)₂, then R'R''NH | Amide |
| Carboxylic Acid | R'R''NH, DCC or EDC | Amide |
This table illustrates common derivatization reactions of the ester and carboxylic acid functionalities.
Functionalization of the Azaspiro Nitrogen Atom
The lone pair of electrons on the nitrogen atom in the 2-azaspiro[4.4]nonane ring system serves as a nucleophilic and basic center, making it a prime site for chemical modification. The reactivity of this nitrogen is influenced by the steric hindrance imposed by the spirocyclic structure and the nature of other substituents on the rings.
N-Alkylation and N-Acylation Reactions
The secondary amine of the 2-azaspiro[4.4]nonane nucleus readily undergoes N-alkylation and N-acylation reactions, which are fundamental transformations for introducing a wide array of functional groups. These reactions typically proceed through standard nucleophilic substitution or addition-elimination pathways.
N-alkylation can be achieved using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base to neutralize the acid generated during the reaction. For instance, the alkylation of a perhydro-cyclopenta nih.govuniv.kiev.uaazeto[1,2-a]pyrrol, a rearranged azaspiro[4.4]nonane derivative, with methyl iodide has been reported to proceed effectively. nih.gov This reaction underscores the nucleophilic character of the nitrogen in a related strained ring system, which can be extrapolated to the parent 2-azaspiro[4.4]nonane core.
N-acylation is another common modification, employing acyl chlorides, anhydrides, or carboxylic acids (with coupling agents) to form the corresponding amides. These reactions are crucial for creating peptide-like linkages or introducing other functional moieties. While specific examples for this compound are not prevalent in the reviewed literature, the general principles of N-acylation of secondary amines are applicable. The reaction of related azaspiro[3.3]heptane systems with acylating agents to produce N-acylated derivatives has been well-documented, suggesting a similar reactivity profile for the 2-azaspiro[4.4]nonane ring. univ.kiev.ua
| Reaction Type | Reagents & Conditions | Product Type |
| N-Alkylation | Alkyl halide (e.g., MeI), Base | N-Alkyl-2-azaspiro[4.4]nonane |
| N-Acylation | Acyl chloride, Base | N-Acyl-2-azaspiro[4.4]nonane |
Ring Transformations Triggered by Nitrogen Reactivity
The reactivity of the nitrogen atom in 2-azaspiro[4.4]nonane analogues can also initiate fascinating and synthetically useful ring transformations. These rearrangements often occur when a reactive functional group is in proximity to the nitrogen, leading to the formation of novel heterocyclic systems.
In a notable example, the reactions of (5R(S),6R(S))-1-X-6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with methanesulfonyl chloride (MsCl) or a triphenylphosphine-carbon tetrabromide system (Appel reaction) did not yield the expected substitution products. nih.gov Instead, the outcome was highly dependent on the substituent (X) on the nitrogen atom.
When the nitrogen was part of a nitroxide radical (X = O•), the reaction led to the formation of hexahydro-1H,6H-cyclopenta[c]pyrrolo[1,2-b]isoxazole . nih.gov This transformation involves the intramolecular cyclization of an intermediate, demonstrating the participation of the nitrogen's substituent in the reaction cascade.
For N-alkoxy derivatives (X = OBn, OBz), a mixture of the aforementioned isoxazole (B147169) and octahydrocyclopenta[c]azepines was obtained. nih.gov The formation of the seven-membered azepine ring signifies a ring expansion, likely proceeding through a fragmentation-recombination mechanism initiated by the reactivity at the hydroxymethyl group and mediated by the nitrogen.
When the nitrogen was a free amine (X = H), the reaction yielded a perhydro-cyclopenta nih.govuniv.kiev.uaazeto[1,2-a]pyrrol derivative. nih.gov This product results from an intramolecular cyclization involving the nitrogen atom attacking the activated hydroxymethyl group, leading to a strained, fused ring system. Subsequent alkylation of this product with methyl iodide followed by Hofmann elimination resulted in a ring-opened octahydrocyclopenta[c]azepine . nih.gov
These transformations highlight how the reactivity of the nitrogen atom in the 2-azaspiro[4.4]nonane skeleton can be harnessed to generate a variety of complex, fused, and expanded ring systems, which are of considerable interest for the development of new chemical entities.
| Starting Material Substituent (at N-1) | Reagents | Major Product(s) | Transformation Type |
| Nitroxide (O•) | MsCl/NEt₃ or PPh₃/CBr₄ | Hexahydro-1H,6H-cyclopenta[c]pyrrolo[1,2-b]isoxazole | Intramolecular Cyclization |
| N-Alkoxy (OBn, OBz) | MsCl/NEt₃ or PPh₃/CBr₄ | Hexahydro-1H,6H-cyclopenta[c]pyrrolo[1,2-b]isoxazole and Octahydrocyclopenta[c]azepines | Cyclization & Ring Expansion |
| Hydrogen (H) | MsCl/NEt₃ or PPh₃/CBr₄ | Perhydro-cyclopenta nih.govuniv.kiev.uaazeto[1,2-a]pyrrol | Intramolecular Cyclization |
Stereochemical Considerations in Azaspiro 4.4 Nonane Synthesis and Reactivity
Stereoisomerism of Ethyl 2-azaspiro[4.4]nonane-7-carboxylate (e.g., Diastereomeric Ratio Analysis)
The synthesis of substituted azaspiro[4.4]nonane derivatives frequently yields mixtures of diastereomers. The relative orientation of substituents on the two rings defines the stereochemistry as either cis or trans, referring to the relationship between substituents on the different rings relative to the spirocenter. For instance, in radical cyclization approaches to the 1-azaspiro[4.4]nonane skeleton, a mixture of diastereomers is often produced, with a notable preference for the trans configuration. acs.orgnih.gov
The analysis of the diastereomeric ratio (d.r.) is a critical step in characterizing the products of these synthetic routes. This is typically achieved using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC). For example, the oxidation of optically pure secondary enamines in the synthesis of spirolactams has been shown to produce diastereomeric products in an approximate 3:1 ratio. acs.org While specific diastereomeric ratio analysis for this compound is not extensively documented in the available literature, the principles of stereoisomerism observed in the closely related 1-azaspiro[4.4]nonane systems are directly applicable. The formation of diastereomeric mixtures is a common outcome, and achieving stereochemical purity often requires either highly diastereoselective reactions or subsequent separation of the isomers. acs.orgresearchgate.net
| Reaction Type | Substrate/Catalyst System | Product | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|
| Domino Radical Bicyclization | O-benzyl oxime ethers / AIBN or Et3B | 1-Azaspiro[4.4]nonane derivatives | Predominantly trans | acs.org |
| Rhodium-Catalyzed Cyclopropanation | Rh2(S-pPhTPCP)4 | Azaspiro[n.2]alkane | 11:1 | nih.gov |
| Oxidation of Secondary Enamines | Mn(III)-based oxidation | Diastereomeric spirolactams | ~3:1 | acs.org |
Enantioselective Synthetic Strategies for Azaspiro[4.4]nonane Systems
The absolute configuration of the stereocenters in azaspiro[4.4]nonane systems is critical for their application, particularly in pharmaceuticals. Consequently, numerous enantioselective synthetic strategies have been developed to access single enantiomers of these complex molecules. researchgate.netresearchgate.net These strategies often form the basis for the total synthesis of natural products containing the azaspiro[4.4]nonane core, such as (-)-cephalotaxine. researchgate.net
A common approach involves the use of chiral starting materials or chiral auxiliaries to guide the stereochemical outcome of the reaction. For example, optically active 1-phenylethylamine has been employed to induce stereoselectivity in Michael reactions for the synthesis of chiral azaspiro units. researchgate.net Another strategy involves the resolution of a racemic mixture, such as the separation of racemic 1-azaspiro[4.4]nonane-2,6-dione into its enantiomers via the formation of chiral acetals. researchgate.net
Chiral catalysis represents a powerful tool for the enantioselective construction of the spirocenter in azaspiro[4.4]nonane systems. By employing a small amount of a chiral catalyst, it is possible to generate large quantities of an enantioenriched product.
Different catalytic systems have been successfully applied:
Metal Catalysis : Dirhodium tetracarboxylate catalysts have been shown to be highly effective in the enantioselective and diastereoselective cyclopropanation of exocyclic olefins to form various azaspiro[n.2]alkanes. The use of an optimal chiral dirhodium catalyst, Rh₂(p-PhTPCP)₄, can result in high enantiomeric excess (ee) and diastereoselectivity. nih.gov
Organocatalysis : Non-metal, small organic molecule catalysts have also been employed. For instance, a carbene- and thiourea-cocatalyzed desymmetrization process allows for rapid asymmetric access to spirocycles. researchgate.net Furthermore, an asymmetric "clip-cycle" synthesis of spiropyrrolidines has been developed using a chiral phosphoric acid to catalyze an intramolecular aza-Michael cyclization, yielding products with high enantioselectivity. whiterose.ac.uk
Biocatalysis : Engineered enzymes, such as carbene transferases, offer a stereodivergent platform for the cyclopropanation of unsaturated N-heterocycles to produce pharmaceutically relevant azaspiro[2.y]alkanes with excellent diastereo- and enantioselectivity. chemrxiv.org
Asymmetric induction, where a chiral element directs the formation of a new stereocenter, is a cornerstone of enantioselective synthesis. Several types of cyclization and rearrangement reactions have been adapted for the asymmetric synthesis of azaspiro[4.4]nonanes.
Key examples include:
Asymmetric Michael Reaction : The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound can be rendered asymmetric. For the synthesis of the azaspiro unit of cephalotaxine (B1668394), an asymmetric Michael reaction involving a chiral enamine was used to control the stereochemistry of the quaternary carbon center. researchgate.net
Semipinacol Rearrangement : A stereocontrolled semipinacolic rearrangement of an α-hydroxyiminium ion has been used to access the 1-azaspiro[4.4]nonane skeleton in an enantiomerically pure form. researchgate.net
Curtius Rearrangement : This reaction, involving the thermal decomposition of an acyl azide (B81097) to an isocyanate, has been used as a key step to install a nitrogen substituent at a quaternary carbon center with high stereochemical fidelity and efficiency, leading to an enantioselective synthesis of (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene (B1197577) ketal with an ee of ≥ 95%. researchgate.net
Intramolecular Mannich Cyclization : Enantiopure N-sulfinyl β-amino ketone ketals can undergo hydrolysis to form dehydropyrrolidine ketones, which then cyclize in an intramolecular Mannich reaction to produce asymmetrically substituted tropinones, a related class of bicyclic alkaloids. nih.gov
Diastereoselective Control in Radical and Ionic Cyclization Reactions
Radical and ionic cyclizations are powerful methods for constructing cyclic systems, and controlling the diastereoselectivity of these reactions is crucial for synthesizing specific stereoisomers of azaspiro[4.4]nonanes.
In radical cyclizations , a domino radical bicyclization has been developed to synthesize compounds with the 1-azaspiro[4.4]nonane skeleton. acs.orgnih.gov This process typically yields a mixture of diastereomers with a preference for the trans configuration. acs.orgnih.gov The choice of radical initiator can influence the diastereoselectivity; for example, using triethylborane (B153662) (Et₃B) as an initiator can improve the diastereoselectivity compared to 2,2′-azobisisobutyronitrile (AIBN). acs.org The directed 5-exo radical cyclization approach has also been successfully used for the diastereoselective preparation of cis-fused cyclopentapyridazinones, which was then applied to the synthesis of a functionalized aza-spirocycle. nih.gov While controlling enantioselectivity in radical cascade reactions is challenging, metalloradical catalysis (MRC) is an emerging approach to control both enantioselectivity and diastereoselectivity. nih.gov
Ionic cyclizations also offer routes to azaspirocycles. The Prins cyclization, for example, has been utilized in the formation of a seven-membered ring during the total synthesis of (-)-scabronine G, which features a complex polycyclic system. nih.gov The stereochemical outcome of these cyclizations is often dictated by the geometry of the transition state, which can be influenced by the substrate, reagents, and reaction conditions.
| Strategy | Catalyst/Reagent | Product Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Curtius Rearrangement | (R)-1-(2-methoxycarbonylethyl)-2-oxo-cyclopentanecarboxylic acid methyl ester | (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene ketal | ≥ 95% | researchgate.net |
| Rhodium-Catalyzed Cyclopropanation | Rh2(S-pPhTPCP)4 | Azaspiro[n.2]alkane | 99% | nih.gov |
| Asymmetric "Clip-Cycle" | Chiral Phosphoric Acid | Spiropyrrolidines | High | whiterose.ac.uk |
| Biocatalytic Cyclopropanation | Engineered Carbene Transferase | Azaspiro[2.y]alkanes | >99.5:0.5 er | chemrxiv.org |
Conformational Analysis and Stereochemical Influences on Reaction Outcomes
The three-dimensional shape, or conformation, of the azaspiro[4.4]nonane ring system plays a critical role in determining its reactivity and biological function. The spirocyclic nature of the molecule imparts significant conformational rigidity compared to acyclic or simple monocyclic systems.
The azaspiro[4.4]nonane framework consists of two five-membered rings, a pyrrolidine (B122466) and a cyclopentane (B165970), fused at the spiro-carbon. Five-membered rings are not planar and adopt puckered conformations, such as envelope or twist (half-chair) forms, to relieve ring strain. The specific conformation adopted can influence the accessibility of reactive sites and the stereochemical course of reactions. For example, in a related spirocyclic compound, the pyrrolidine ring was found to adopt a twist conformation. researchgate.net
Mechanistic Investigations of Azaspiro 4.4 Nonane Formation and Transformation
Elucidation of Reaction Pathways for Key Synthetic Transformations
The construction of the azaspiro[4.4]nonane framework is often achieved through sophisticated cascade or cyclization reactions. The precise mechanisms of these transformations dictate the feasibility and outcome of the synthesis.
Radical cascade reactions, also known as domino reactions, have emerged as a powerful strategy for the synthesis of 1-azaspiro[4.4]nonane derivatives. acs.orgacs.org These processes involve a sequence of intramolecular radical reactions that rapidly build molecular complexity from a single starting material. A common pathway begins with the generation of a radical species, which then undergoes a series of cyclization events to form the bicyclic spiro system. acs.org
For instance, a domino radical bicyclization can be initiated from appropriately functionalized O-benzyl oxime ethers. acs.org The process is typically started by a radical initiator which facilitates the abstraction of a halogen atom to generate an aryl radical. acs.org This initial radical then participates in a cascade, leading to the formation of the azaspiro[4.4]nonane core. acs.org This methodology represents a significant advancement in the synthesis of these spirocyclic compounds, offering a direct route to the core structure. acs.org
The formation of the five-membered rings in the azaspiro[4.4]nonane system often proceeds via a 5-exo-trig cyclization. According to Baldwin's rules for ring closure, 5-exo cyclizations are kinetically favored over their 6-endo counterparts due to more favorable orbital overlap during the transition state. harvard.edu
In the context of the radical cascade mentioned previously, the initially formed aryl radical undergoes a 5-exo-trig cyclization onto an imino group to generate the first heterocyclic ring and an alkoxyaminyl radical. acs.org This is followed by a second 5-exo-trig cyclization of the alkoxyaminyl radical onto a tethered alkenyl group, which completes the formation of the spiro[4.4]nonane skeleton. acs.org The preference for the exo cyclization pathway is a key element in controlling the regioselectivity of the ring-forming steps.
The stereochemical outcome of azaspiro[4.4]nonane synthesis is often determined by the energetics of the transition states in the key bond-forming steps. In stereoselective processes, the formation of one stereoisomer is favored over another due to a lower energy transition state. For example, in the reduction of a β-keto ester to form a bicyclic lactone intermediate, the stereochemistry of the newly formed stereocenter can be rationalized by a transition state model where the reducing agent attacks the less hindered face of the carbonyl group. clockss.org
In radical bicyclization reactions leading to 1-azaspiro[4.4]nonane derivatives, the observed preference for the trans diastereomer has been explained by considering a chairlike transition state. acs.org This model suggests that steric interactions are minimized in the transition state leading to the trans product, making it the more stable and favored pathway. In other synthetic approaches, such as those involving intramolecular rearrangements, the reaction may proceed through a constrained transition state where the angle of attack of a nucleophile deviates from the ideal trajectory, influencing the feasibility and outcome of the reaction. clockss.org
Role of Catalysts and Reagents in Reaction Mechanism
The choice of catalysts and reagents is pivotal in directing the course of azaspiro[4.4]nonane synthesis. They can influence reaction rates, yields, and stereoselectivity. In multicomponent reactions, catalysis is essential for selecting a specific reaction pathway and preventing the formation of byproducts. mdpi.com
In the domino radical bicyclization synthesis of 1-azaspiro[4.4]nonanes, radical initiators such as 2,2′-azobisisobutyronitrile (AIBN) and triethylborane (B153662) (Et₃B) are used to start the radical cascade. acs.orgnih.gov The reaction is often promoted by a reagent like tributyltin hydride (Bu₃SnH), which acts as a chain transfer agent. acs.orgacs.org The use of Et₃B as a radical initiator has been shown to allow the reaction to proceed under milder conditions and can lead to improved diastereoselectivity compared to AIBN. acs.org
In other synthetic strategies, transition metals like manganese(III) acetate (B1210297) can be used to initiate radical cyclizations. researchgate.net For instance, the Mn(III)-based oxidation of 4-acylpyrrolidine-2,3-diones in the presence of alkenes can lead to the formation of oxa-azaspiro[4.4]nonane derivatives. researchgate.net Photocatalysis has also emerged as a powerful tool, where a photocatalyst can facilitate the generation of nitrogen-centered radicals under visible light irradiation, leading to the construction of spirocyclic pyrrolidines. acs.org The photocatalyst plays a crucial role in enabling the conversion of an N-Cl intermediate to the desired product. acs.org
Understanding Regioselectivity and Diastereoselectivity in Azaspiro[4.4]nonane Reactions
Regioselectivity, the preference for bond formation at one position over another, and diastereoselectivity, the preferential formation of one diastereomer over others, are critical considerations in the synthesis of complex molecules like azaspiro[4.4]nonanes.
In the radical bicyclization reactions to form 1-azaspiro[4.4]nonanes, a preference for the formation of the trans diastereomer is often observed. acs.orgnih.gov This diastereoselectivity can be influenced by the reaction conditions, including the choice of radical initiator. For example, using triethylborane at room temperature can enhance the diastereoselectivity of the cyclization. acs.org The nature of the substituents on the starting material can also play a role; electron-withdrawing groups or aryl substituents on the alkenyl moiety tend to give better results in the capture of the alkoxyaminyl radical. acs.orgnih.gov
The regioselectivity of cyclization is largely governed by the principles outlined in Baldwin's rules, with the 5-exo pathway being kinetically favored. harvard.edu However, in some cases, unexpected cyclization products can be formed. For example, in the oxidative cyclization of certain N-aryl-substituted malonates, a 5-exo-cyclized spiro compound was exclusively produced instead of the expected 6-endo-cyclized product, highlighting the subtle electronic and steric factors that can influence regioselectivity. researchgate.net The ability to control both regioselectivity and diastereoselectivity is paramount for the efficient and stereocontrolled synthesis of specific azaspiro[4.4]nonane isomers.
Research Findings on Azaspiro[4.4]nonane Synthesis
The following table summarizes representative yields for the synthesis of 1-azaspiro[4.4]nonane derivatives via a domino radical bicyclization, highlighting the influence of the radical initiator.
| Radical Initiator | Temperature | Yield Range | Diastereomeric Preference | Reference |
| AIBN | Reflux | 11-67% | trans | acs.orgacs.org |
| Et₃B | Room Temp. | Moderate | Improved trans | acs.org |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of Azaspiro 4.4 Nonane Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules, including spirocyclic systems.
The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. For a compound like Ethyl 2-azaspiro[4.4]nonane-7-carboxylate, the spectra would reveal characteristic signals for the ethyl ester group and the protons and carbons of the two five-membered rings.
In the ¹H NMR spectrum, one would expect to see a triplet and a quartet corresponding to the methyl and methylene (B1212753) protons of the ethyl group, respectively. The protons on the spirocyclic framework would appear as a series of multiplets in the aliphatic region. The chemical shifts of the protons adjacent to the nitrogen atom would be influenced by its electronegativity and the presence of a substituent.
The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the carbons of the spirocyclic rings. The spiro carbon, being a quaternary center, would have a characteristic chemical shift.
Hypothetical ¹H and ¹³C NMR Data for this compound:
| Assignment | Hypothetical ¹H NMR (ppm) | Hypothetical ¹³C NMR (ppm) |
| Ethyl -CH₃ | ~1.2 (t) | ~14 |
| Ethyl -CH₂- | ~4.1 (q) | ~60 |
| Spirocyclic CH₂ | 1.5 - 2.5 (m) | 25 - 45 |
| CH-N | ~3.0 - 3.5 (m) | ~50 - 60 |
| Spiro C | - | ~70 |
| C=O | - | ~175 |
Note: This table is illustrative and based on general principles and data from related compounds.
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals in complex spectra and determining the connectivity of atoms.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be used to trace the proton-proton correlations within each of the five-membered rings and to confirm the connectivity of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. This allows for the definitive assignment of carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connections through quaternary carbons (like the spiro center) and carbonyl groups. For example, correlations from the protons on the carbons adjacent to the carbonyl group to the carbonyl carbon would confirm its location.
NOESY (Nuclear Overhauser Effect Spectroscopy) is a powerful technique for determining the relative stereochemistry of a molecule. It identifies protons that are close to each other in space, regardless of whether they are connected through bonds. In the case of this compound, which has a stereocenter at the 7-position and potentially others depending on the substitution pattern, NOESY would be crucial. By observing NOE cross-peaks between specific protons on the two rings, the relative orientation of the substituents and the conformation of the rings can be established.
Mass Spectrometry (MS) Techniques (e.g., LC-MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for both identification and purity assessment. For this compound, LC-MS analysis would be expected to show the protonated molecule [M+H]⁺ in the mass spectrum, confirming the molecular weight. The fragmentation pattern can also provide structural information. For instance, the loss of the ethyl group or the entire ester functionality would be expected fragmentation pathways. While specific LC-MS data for the target compound is scarce, commercial suppliers of related compounds like 7-Methyl-2-azaspiro[4.4]nonane-4-carboxylic acid often provide LC-MS data for their products. bldpharm.com
Predicted Molecular Ion Peaks for this compound (C₁₁H₁₉NO₂):
| Ion | m/z |
| [M+H]⁺ | 198.1438 |
| [M+Na]⁺ | 220.1257 |
Note: These values are calculated based on the molecular formula.
X-ray Crystallography for Definitive Structural and Stereochemical Assignment
X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis would provide unambiguous information about its molecular structure, including bond lengths, bond angles, and absolute stereochemistry (if a chiral resolution has been performed). This technique would definitively confirm the connectivity of the atoms and the spatial arrangement of the spirocyclic system. While a crystal structure for the target compound is not available, studies on related azaspiro compounds have utilized this technique to confirm their structures. researchgate.net
Advanced Chromatographic Methods for Purity Assessment and Isomer Separation
Chromatographic methods are indispensable for assessing the purity of a compound and for separating stereoisomers.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity assessment. A single sharp peak in the chromatogram under different solvent conditions is a good indicator of a pure compound.
Chiral HPLC: Since this compound is chiral, chiral HPLC would be necessary to separate its enantiomers. This technique uses a chiral stationary phase to differentiate between the two enantiomers, allowing for the determination of the enantiomeric excess (ee) of a sample. The development of such a method is crucial for applications where a single enantiomer is required.
Theoretical and Computational Chemistry Studies on Azaspiro 4.4 Nonane Esters
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and thermodynamic stability of molecules. mdpi.comchemrxiv.org For Ethyl 2-azaspiro[4.4]nonane-7-carboxylate, these calculations can provide insights into the distribution of electrons within the molecule and the energies of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energies of the HOMO and LUMO are crucial indicators of a molecule's reactivity. A high HOMO energy suggests a greater propensity to donate electrons, indicating nucleophilic character. Conversely, a low LUMO energy points to a greater ability to accept electrons, indicating electrophilic character. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key descriptor of molecular stability; a larger gap generally correlates with higher kinetic stability and lower chemical reactivity. mdpi.com
For this compound, DFT calculations would likely be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to obtain optimized geometries and electronic properties. nih.gov The results of such calculations can be used to generate key electronic descriptors, as illustrated in the hypothetical data below.
Table 1: Illustrative Quantum Chemical Properties of this compound Note: The following data are illustrative and based on typical values for similar heterocyclic compounds. They are intended to exemplify the output of quantum chemical calculations.
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the molecule's electron-donating capability. |
| LUMO Energy | -0.8 eV | Indicates the molecule's electron-accepting capability. |
| HOMO-LUMO Gap | 5.7 eV | Suggests a relatively high kinetic stability. |
| Ionization Potential | 6.5 eV | Energy required to remove an electron. |
| Electron Affinity | 0.8 eV | Energy released upon gaining an electron. |
| Electronegativity (χ) | 3.65 eV | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | 2.85 eV | Resistance to change in electron distribution. |
Molecular Dynamics Simulations and Conformational Analysis
The spirocyclic core of this compound imparts significant conformational rigidity, yet allows for a range of distinct three-dimensional arrangements. Molecular dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of a molecule over time. semanticscholar.org By simulating the motion of atoms and bonds, MD can reveal the most stable conformations and the energy barriers between them.
MD simulations, often employing force fields like AMBER or CHARMM, can track the trajectory of the molecule in a simulated environment (e.g., in a solvent like water) to identify the most populated conformational states. The results of these simulations can be used to generate a Ramachandran-like plot for the spirocycle, mapping the accessible torsional angles and their corresponding energies.
Table 2: Illustrative Conformational Analysis of this compound Note: The following data are illustrative and based on general principles of conformational analysis for spirocyclic systems.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C1-C5-C6-N2) | Key Feature |
|---|---|---|---|
| A (Twist-Envelope) | 0.0 | 45° | Most stable conformation with the ester group in a pseudo-equatorial position. |
| B (Envelope-Envelope) | 1.2 | 15° | Slightly higher energy conformation. |
| C (Twist-Twist) | 2.5 | -30° | A higher energy, more strained conformation. |
Prediction of Reactivity and Selectivity using Computational Models
Computational models based on conceptual DFT can be employed to predict the reactivity and selectivity of this compound in various chemical reactions. uni.lu Reactivity indices derived from the electronic structure, such as Fukui functions and Parr functions, can identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attack. uni.lu
For instance, the nitrogen atom in the 2-position, with its lone pair of electrons, is expected to be a primary site for electrophilic attack (e.g., protonation or alkylation). The carbonyl carbon of the ester group, being electron-deficient, would be susceptible to nucleophilic attack. The Fukui functions, which describe the change in electron density at a given point when an electron is added or removed, can quantify these reactivities.
These computational models are invaluable for understanding the regioselectivity of reactions. For example, in a reaction involving an electrophile, the model could predict whether the attack is more likely to occur at the nitrogen atom or at another site in the molecule.
Table 3: Illustrative Reactivity Indices for this compound Note: The following data are illustrative and intended to show how reactivity indices can be used to predict reaction sites.
| Atomic Site | Fukui Function (f-) for Nucleophilic Attack | Fukui Function (f+) for Electrophilic Attack | Interpretation |
|---|---|---|---|
| N2 (Nitrogen) | 0.05 | 0.35 | Most likely site for electrophilic attack. |
| C7 (Carbonyl Carbon) | 0.28 | 0.02 | A primary site for nucleophilic attack. |
| O (Carbonyl Oxygen) | 0.15 | 0.10 | A secondary site for nucleophilic attack. |
Calculation of Molecular Electrostatic Potentials (MEP)
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution of a molecule and predicting its non-covalent interactions. nih.govrsc.org The MEP map illustrates the electrostatic potential on the surface of a molecule, with different colors representing regions of positive, negative, and neutral potential. chemrxiv.org
For this compound, the MEP would reveal a negative potential (typically colored red) around the carbonyl oxygen of the ester group and the nitrogen atom, indicating regions that are rich in electrons and susceptible to electrophilic attack or hydrogen bonding. nih.gov Conversely, a positive potential (typically colored blue) would be observed around the hydrogen atoms attached to the carbon framework, indicating electron-deficient regions.
The MEP is particularly useful for predicting how the molecule might interact with a biological receptor or another molecule, as it highlights the sites for potential electrostatic interactions and hydrogen bonding.
Table 4: Illustrative Molecular Electrostatic Potential (MEP) Values for Key Atoms in this compound Note: The following data are illustrative and represent the potential at the van der Waals surface of the atoms.
| Atomic Site | MEP Value (kcal/mol) | Interpretation |
|---|---|---|
| N2 (Nitrogen) | -35 | Strong negative potential, indicating a site for hydrogen bond donation or interaction with a positive center. |
| O (Carbonyl Oxygen) | -45 | The most negative potential, indicating a strong site for electrophilic attack or hydrogen bonding. |
| H (on N2) | +25 | Positive potential, indicating a site for hydrogen bond acceptance. |
Computational Design of Novel Azaspiro[4.4]nonane Architectures
Computational chemistry provides a powerful platform for the rational design of novel molecules with desired properties. Starting with the basic this compound scaffold, computational methods can be used to explore the effects of various structural modifications.
For example, by systematically replacing hydrogen atoms with different functional groups (e.g., halogens, hydroxyl groups, or small alkyl chains) at various positions on the spirocyclic rings, researchers can computationally screen a virtual library of new compounds. For each new derivative, the electronic properties, conformational preferences, and reactivity indices can be calculated to assess its potential as a drug candidate or a functional material.
This in silico design process can significantly accelerate the discovery of new molecules with enhanced activity, selectivity, or improved pharmacokinetic profiles, while reducing the time and cost associated with laboratory synthesis and testing.
Table 5: Illustrative Computationally Designed Analogs of this compound Note: This table provides examples of how the parent molecule could be modified and the predicted impact on its properties based on computational analysis.
| Modification | Predicted Change in Property | Rationale |
|---|---|---|
| Addition of a hydroxyl group at C8 | Increased polarity and hydrogen bonding capability. | The hydroxyl group is a strong hydrogen bond donor and acceptor. |
| Replacement of the ethyl ester with a methyl amide | Altered solubility and metabolic stability. | Amides are generally more stable to hydrolysis than esters. |
| Introduction of a fluorine atom at C1 | Increased lipophilicity and potential for altered binding affinity. | Fluorine substitution can modulate electronic properties and metabolic stability. |
Applications of Azaspiro 4.4 Nonane Esters in Organic Synthesis and Materials Science
Building Blocks for Complex Molecular Architectures
The spirocyclic nature of azaspiro[4.4]nonane esters provides a well-defined conformational rigidity, which is a desirable feature in the design and synthesis of intricate molecular structures. This has led to their extensive use as foundational building blocks in synthetic chemistry.
Synthesis of Natural Product Core Structures (e.g., Cephalotaxine (B1668394) Alkaloids)
A significant application of azaspiro[4.4]nonane derivatives lies in the total synthesis of natural products, particularly the Cephalotaxine family of alkaloids. usc.edunih.gov These alkaloids, known for their potent antitumor properties, feature the 1-azaspiro[4.4]nonane ring system as their core structure. nih.gov Synthetic strategies often involve the construction of this key spirocyclic framework, which is subsequently elaborated to afford the final natural product. usc.eduacs.org
For instance, the synthesis of (±)-Cephalotaxine has been achieved through methods that establish the 1-azaspiro[4.4]nonane skeleton early in the synthetic sequence. usc.edu Similarly, the total synthesis of (—)-cephalotaxine has been reported starting from D-(+)-proline, where the crucial 1-azaspiro[4.4]nonane intermediate is formed in a key step. acs.org The ester derivatives of cephalotaxine, such as harringtonine (B1672945) and homoharringtonine, have shown promising antileukemic activity, further highlighting the importance of the azaspiro[4.4]nonane core in medicinal chemistry. nih.govacs.orgnih.gov The structure-activity relationship studies of various synthetic cephalotaxine esters have been conducted to optimize their antitumor effects. nih.govacs.org
Table 1: Key Synthetic Approaches to Cephalotaxine Alkaloids Utilizing Azaspiro[4.4]nonane Intermediates
| Starting Material | Key Reaction for Spirocycle Formation | Target Molecule | Reference |
| Weinreb amide derivative | Stevens rearrangement | (±)-Cephalotaxine | usc.edu |
| D-(+)-proline derivative | Reaction with stannyl (B1234572) anion | (—)-Cephalotaxine | acs.org |
| Functionalized oxime ethers | Domino radical bicyclization | 1-Azaspiro[4.4]nonane derivatives | nih.gov |
Scaffold Diversification and Library Synthesis in Synthetic Chemistry
The azaspiro[4.4]nonane framework serves as a versatile scaffold for the generation of diverse molecular libraries, which are crucial for drug discovery and chemical biology. 3wpharm.com The ability to introduce various substituents and functional groups onto the spirocyclic core allows for the systematic exploration of chemical space. nih.govrsc.orgrsc.org This diversification can lead to the discovery of novel compounds with specific biological activities.
Phosphine-catalyzed [3+2]-cycloaddition reactions have been employed to synthesize 2-azaspiro[4.4]nonan-1-ones, demonstrating a method for constructing this heterocyclic system. uow.edu.auuwa.edu.au Furthermore, the development of synthetic routes to various functionalized azaspiro[4.4]nonane building blocks facilitates their incorporation into larger, more complex molecules for library synthesis. 3wpharm.com
Precursors for Specialized Reagents and Catalysts
N-Heterocyclic Carbene (NHC) Precursors
While direct evidence for the use of ethyl 2-azaspiro[4.4]nonane-7-carboxylate as a precursor to N-Heterocyclic Carbenes (NHCs) is not prevalent in the provided context, the general class of azaspirocyclic compounds can be envisioned as potential starting materials for novel NHC ligands. The synthesis of NHCs typically involves the deprotonation of the corresponding azolium salt. The nitrogen atoms within the azaspiro[4.4]nonane framework could potentially be quaternized and subsequently deprotonated to form a spirocyclic NHC. The unique steric and electronic properties of such an NHC could offer advantages in catalysis.
Nitroxide Radical Precursors
Azaspiro[4.4]nonane derivatives can serve as precursors to nitroxide radicals. nih.gov These stable radicals have applications in various areas, including as spin labels in biological systems, as catalysts for oxidation reactions, and in materials science. The synthesis of these radicals typically involves the oxidation of the secondary amine functionality within the azaspiro[4.4]nonane ring system. Research efforts are ongoing to design and synthesize structurally modified alkoxyamines that can be utilized in nitroxide-mediated radical polymerization. nih.gov
Integration into Advanced Materials and Devices
The rigid and well-defined three-dimensional structure of azaspiro[4.4]nonane derivatives makes them attractive candidates for incorporation into advanced materials. Their integration can influence the macroscopic properties of polymers and other materials by controlling the packing and orientation of molecular chains. While specific examples detailing the integration of this compound into devices are not extensively documented in the initial search, the foundational properties of azaspirocyclic compounds suggest their potential use in areas such as organic electronics and polymer chemistry. The synthesis of related spirocyclic compounds, such as 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, highlights the ongoing exploration of spiro-heterocycles in materials synthesis. researchgate.net
Lack of Publicly Available Research on this compound Limits Detailed Application Analysis
Despite a comprehensive search for scientific literature and patent databases, there is a significant lack of publicly available information regarding the specific applications of the chemical compound This compound . While the broader class of azaspiro[4.4]nonane derivatives has garnered interest in various fields, particularly medicinal chemistry, detailed research findings on the incorporation of this specific ethyl ester into polymers, its use as a precursor for perovskite-based devices, or its application as a chemical linker and analytical standard are not documented in the accessible scientific domain.
The investigation for this article included searches for the synthesis, properties, and applications of this compound and its parent carboxylic acid. These inquiries did not yield specific data on its use in materials science or as a research chemical. The available information focuses on other structural isomers or derivatives of the 2-azaspiro[4.4]nonane core, which, while structurally related, have different substitution patterns and functional groups that would dictate their chemical behavior and potential applications.
For instance, research on related compounds such as 2,7-diazaspiro[4.4]nonane derivatives has shown their utility as scaffolds in the development of therapeutic agents. Similarly, other azaspiro compounds have been investigated for their unique three-dimensional structures, which can be advantageous in drug design. However, this information does not directly translate to the specific applications requested for this compound.
Consequently, the following sections on the applications of azaspiro[4.4]nonane esters in organic synthesis and materials science, their incorporation into polymers and functional materials, their role as precursors for perovskite-based devices, and their use as chemical linkers and analytical standards cannot be substantiated with specific research findings for this compound.
It is important to note that the absence of published data does not necessarily mean that this compound has no such applications, but rather that any such research is not currently in the public domain. It may be the subject of proprietary research within private industrial laboratories or academic studies that have not yet been published.
Therefore, a detailed and scientifically accurate article on the specified applications of this compound, as per the requested outline, cannot be generated at this time due to the lack of foundational research data.
Future Directions and Emerging Research Opportunities for Ethyl 2 Azaspiro 4.4 Nonane 7 Carboxylate
Development of Novel and Sustainable Synthetic Routes with Green Chemistry Principles
A significant thrust in this domain is the adoption of greener solvents. Traditional organic solvents often pose environmental and health risks. The pharmaceutical industry is increasingly turning to eco-friendly alternatives such as glycerol, ethanol, and ethyl lactate, which are often derived from renewable resources. mdpi.com The application of these solvents at various stages, including reaction, extraction, and purification, can substantially decrease the environmental footprint of the synthesis of azaspirocyclic compounds.
Furthermore, solvent-free reaction conditions represent a paradigm shift in green synthesis. Mechanochemical methods, where reactions are induced by grinding solid reactants together, have shown promise for the synthesis of nitrogen-containing heterocycles. These techniques can lead to high yields while completely eliminating the need for solvents. Another avenue is the use of supercritical fluids, particularly supercritical carbon dioxide (scCO₂). Supercritical CO₂ can serve as a reaction medium and is also effective for extraction and purification, offering a non-toxic and easily removable alternative to organic solvents. mdpi.com Research into applying these solvent-free and supercritical fluid technologies to the synthesis of ethyl 2-azaspiro[4.4]nonane-7-carboxylate could lead to more sustainable and efficient production methods.
Exploration of Under-explored Reactivity Profiles and New Functionalization Strategies
While the core structure of this compound is established, its full reactive potential remains to be unlocked. Future research will likely concentrate on discovering novel transformations and functionalization strategies to diversify the range of accessible derivatives. This includes exploring the reactivity of both the pyrrolidine (B122466) nitrogen and the cyclopentane (B165970) ring.
The development of novel catalytic systems is central to this endeavor. For instance, copper-catalyzed reactions have been successfully employed for the synthesis of other complex nitrogen-containing heterocycles. mdpi.com Investigating similar catalytic approaches for the functionalization of the azaspiro[4.4]nonane skeleton could open up new chemical space. This might involve C-H activation strategies to directly introduce functional groups onto the carbocyclic ring, a notoriously challenging but highly desirable transformation.
Moreover, the strategic placement of the ester group provides a handle for a variety of chemical manipulations. Exploring its transformation into other functional groups, such as amides, alcohols, or nitriles, can lead to a host of new derivatives with potentially unique biological activities. The development of chemoselective reactions that target one part of the molecule while leaving others intact will be crucial for the efficient synthesis of these complex analogs.
Advanced Stereocontrol in Complex Derivatizations and Multicomponent Reactions
The stereochemistry of this compound is a critical determinant of its biological activity. The molecule possesses multiple stereocenters, and the ability to control the three-dimensional arrangement of atoms is paramount for its application in drug discovery. Future research will undoubtedly focus on developing more sophisticated methods for stereocontrol during its synthesis and derivatization.
This involves the design and application of novel chiral catalysts and auxiliaries that can direct the formation of specific stereoisomers with high selectivity. Asymmetric catalysis, in particular, offers a powerful tool for achieving this goal. The development of enantioselective and diastereoselective reactions for the construction and functionalization of the azaspirocyclic core will be a key research focus.
Multicomponent reactions (MCRs), which allow for the formation of complex molecules from three or more starting materials in a single step, are also a promising area of investigation. Developing stereocontrolled MCRs that incorporate the azaspiro[4.4]nonane scaffold would provide a highly efficient route to libraries of structurally diverse and stereochemically defined compounds. This approach aligns with the principles of green chemistry by reducing the number of synthetic steps and minimizing waste.
Integration with Flow Chemistry and Automation for Scalable Synthesis
To translate the laboratory-scale synthesis of this compound and its derivatives into industrially viable processes, the integration of flow chemistry and automation is essential. Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purity.
Future research will likely involve the development of continuous flow processes for the key steps in the synthesis of this compound. This could include the initial ring-forming reactions as well as subsequent functionalization steps. The ability to precisely control reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to more reproducible and scalable syntheses.
Automation, coupled with flow chemistry, can further enhance the efficiency and throughput of the synthetic process. Automated systems can be used for reaction optimization, purification, and even the synthesis of compound libraries. This high-throughput approach is particularly valuable in the early stages of drug discovery, where a large number of derivatives need to be synthesized and screened for biological activity.
Targeted Exploration of Structure-Reactivity Relationships in Azaspiro[4.4]nonane Esters
A systematic investigation into the structure-reactivity relationships of azaspiro[4.4]nonane esters is crucial for rationally designing new derivatives with desired properties. This involves understanding how modifications to the molecular structure influence its chemical reactivity and, ultimately, its biological function.
Computational modeling and theoretical studies can play a significant role in this endeavor. By simulating the electronic and steric properties of different derivatives, researchers can predict their reactivity and guide the design of new synthetic targets. These in silico studies, when combined with experimental validation, can accelerate the discovery of novel compounds with enhanced therapeutic potential.
A key aspect of this research will be to elucidate the impact of the spirocyclic core on the reactivity of the ester and the pyrrolidine nitrogen. Understanding these intricate electronic and steric effects will enable the development of more predictable and selective functionalization reactions. This knowledge will be invaluable for the targeted synthesis of custom-designed pharmaceutical molecules with improved efficacy and reduced toxicity. mdpi.com
Q & A
Q. What are the common synthetic routes for Ethyl 2-azaspiro[4.4]nonane-7-carboxylate, and how can diastereomeric purity be controlled?
Methodological Answer: Synthesis typically involves multi-step routes starting with spirocyclic scaffolds. For example, tert-butyl-protected intermediates are synthesized via cyclization reactions, followed by deprotection and functionalization. A key challenge is controlling diastereomer formation. In one protocol, silica gel chromatography with 80% ethyl acetate/hexanes effectively separates diastereomers, yielding an 83% isolated mixture . To ensure purity, employ chiral HPLC or polarimetry post-purification. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize racemization.
Q. What spectroscopic techniques are optimal for characterizing the spirocyclic core?
Methodological Answer:
- NMR : 1H and 13C NMR are critical for confirming the spirocyclic structure. Distinct signals for the ester carbonyl (δ ~165-175 ppm in 13C) and azaspiro nitrogen environment (δ ~2.5-3.5 ppm in 1H) are diagnostic .
- IR : Confirm ester (C=O stretch ~1720 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) functionalities.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns matching the spirocyclic framework .
Q. What safety protocols are critical during synthesis and handling?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Respiratory protection is required if ventilation is inadequate .
- Spill Management : Absorb spills with dry sand or inert material; avoid water to prevent dispersion .
- Emergency Procedures : For eye exposure, flush with water for ≥15 minutes; for ingestion, rinse mouth and seek medical attention .
Advanced Research Questions
Q. How does the spirocyclic structure influence reactivity in nucleophilic substitutions or ring-opening reactions?
Methodological Answer: The rigid spirocyclic core imposes steric constraints, directing nucleophilic attack to specific positions. For example, the azaspiro nitrogen’s lone pair participates in resonance with the carbonyl group, reducing its basicity and altering reactivity. In ring-opening reactions (e.g., acid hydrolysis), the 7-membered ring may preferentially cleave due to angle strain, as seen in tert-butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate synthesis (88% yield under trifluoroacetic acid catalysis) . Computational modeling (DFT) can predict regioselectivity by analyzing transition-state energies.
Q. How can contradictory yields in diastereomer synthesis be resolved?
Methodological Answer: Discrepancies in yields (e.g., 70–88% in similar spirocyclic syntheses) often arise from:
- Solvent Effects : Polar solvents (e.g., CH3CN) favor specific transition states, improving diastereoselectivity .
- Catalyst Choice : Lewis acids like BF3·OEt2 can stabilize intermediates, reducing side reactions .
- Workup Procedures : Inefficient extraction or column chromatography (e.g., ethyl acetate/petroleum ether gradients) may lead to losses. Validate protocols with internal standards and replicate experiments.
Q. What role does this compound play in protease inhibitor design?
Methodological Answer: The spirocyclic moiety mimics peptide bonds while enhancing metabolic stability. In SARS-CoV-2 main protease inhibitors, derivatives like (S)-2-azaspiro[4.4]nonane-3-carboxylate occupy the S2 pocket, leveraging rigidity for high affinity (Ki < 10 nM). Key modifications include:
- P2 Substituents : Bulky groups (e.g., tert-butyl) improve binding via hydrophobic interactions .
- Covalent Inhibition : Electrophilic warheads (e.g., nitriles) form reversible bonds with catalytic cysteine residues .
Assay selectivity using fluorescence-based enzymatic assays and crystallography (PDB: 7SDA) to validate binding modes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
